

Reproducibility of J-104129 effects across different research labs

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Compound of Interest

Compound Name: J-104129

Cat. No.: B1139122

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Reproducibility of J-104129 Effects: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported pharmacological effects of **J-104129**, a selective M3 muscarinic receptor antagonist. The primary focus is on the reproducibility of its effects across different research laboratories. However, a comprehensive literature review reveals that the majority of the detailed quantitative data on the binding affinity and in vivo functional effects of **J-104129** originates from the initial characterization studies by the discovering institution. To date, there is a notable absence of independent studies directly replicating these key experiments.

This guide will, therefore, present the seminal data from the original research, providing a baseline for any future reproducibility studies. It also includes detailed experimental protocols for the key assays to facilitate such studies.

Data Presentation

The following tables summarize the quantitative data reported for **J-104129**.

Table 1: Muscarinic Receptor Binding Affinities of J-104129



Receptor Subtype	Reported Ki (nM)	Research Lab	Citation
Human M1	19	Banyu Tsukuba Research Institute / Merck Research Laboratories	[1]
Human M2	490	Banyu Tsukuba Research Institute / Merck Research Laboratories	[1]
Human M3	4.2	Banyu Tsukuba Research Institute / Merck Research Laboratories	[1]

Table 2: In Vitro and In Vivo Functional Antagonism of J-104129

Assay	Species	Reported Value	Research Lab	Citation
Acetylcholine- induced bronchoconstricti on (in vivo)	Rat	ED50 = 0.58 mg/kg (p.o.)	Banyu Tsukuba Research Institute / Merck Research Laboratories	[1]
Acetylcholine- induced responses (isolated trachea)	Rat	KB = 3.3 nM	Banyu Tsukuba Research Institute / Merck Research Laboratories	[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to aid in the design of replication studies.



Muscarinic Receptor Binding Assay

This protocol is based on standard radioligand binding assay methodologies.

Objective: To determine the binding affinity (Ki) of **J-104129** for human muscarinic M1, M2, and M3 receptors.

Materials:

- Membrane preparations from cells expressing human M1, M2, or M3 receptors.
- Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).
- J-104129 (test compound).
- Atropine (for non-specific binding determination).
- Assay Buffer (e.g., 20 mM HEPES, 100 mM NaCl, 1 mM MgCl2, pH 7.5).
- Glass fiber filter plates.
- Scintillation counter.

Procedure:

- Incubation: In a 96-well plate, combine the cell membrane preparation, [3H]-NMS at a concentration near its Kd, and varying concentrations of **J-104129**. For determination of non-specific binding, use a high concentration of atropine instead of **J-104129**.
- Equilibration: Incubate the mixture at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 2.5 hours).[2]
- Filtration: Rapidly filter the incubation mixture through glass fiber filter plates to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Quantification: Dry the filters and measure the radioactivity retained on the filters using a scintillation counter.



Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of J-104129 by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Acetylcholine-Induced Bronchoconstriction in Rats

This protocol outlines a common in vivo method to assess the functional antagonism of bronchoconstriction.

Objective: To determine the 50% effective dose (ED50) of orally administered **J-104129** in antagonizing acetylcholine-induced bronchoconstriction.

Materials:

- Male Sprague-Dawley rats.
- J-104129.
- Acetylcholine (ACh).
- Anesthetic (e.g., pentobarbital).
- Tracheal cannula.
- Ventilator.
- Pressure transducer to measure airway resistance.

Procedure:

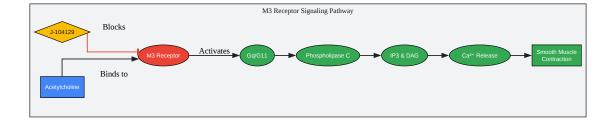
- Animal Preparation: Anesthetize the rats and insert a tracheal cannula. Mechanically ventilate the animals.
- Drug Administration: Administer **J-104129** orally (p.o.) at various doses to different groups of rats. A control group should receive the vehicle.



- Bronchoconstriction Induction: At a set time after drug administration, induce bronchoconstriction by intravenous administration of a standardized dose of acetylcholine.
- Measurement: Continuously measure changes in airway resistance using a pressure transducer.
- Data Analysis: Determine the percentage inhibition of the ACh-induced increase in airway resistance for each dose of J-104129. Calculate the ED50 value, which is the dose of J-104129 that produces a 50% inhibition of the maximal bronchoconstrictor response to acetylcholine, using a dose-response curve.

Mandatory Visualization

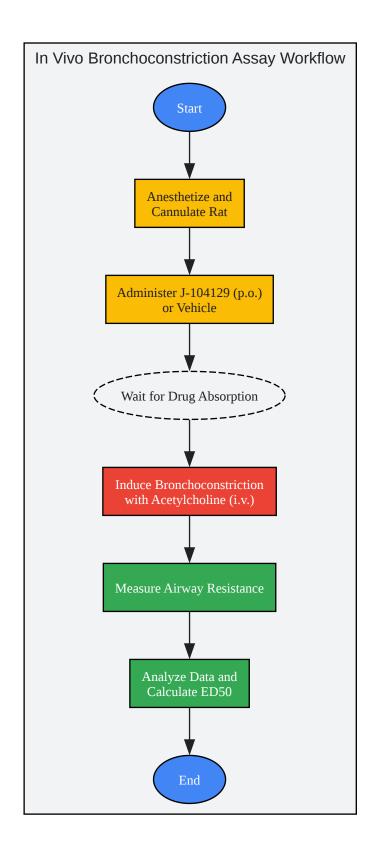
The following diagrams illustrate the mechanism of action of **J-104129** and a typical experimental workflow.



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Caption: Mechanism of action of **J-104129** as an M3 receptor antagonist.





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Caption: Workflow for the in vivo acetylcholine-induced bronchoconstriction assay.



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References

- 1. J-104129, a novel muscarinic M3 receptor antagonist with high selectivity for M3 over M2 receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site -PMC [pmc.ncbi.nlm.nih.gov]
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